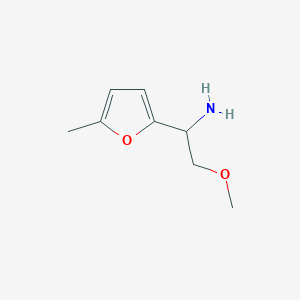

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of a methoxy group, a furan ring, and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine typically involves the reaction of 5-methylfurfural with methoxyamine under controlled conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired amine compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve higher yields and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Reactions at the Amine Group

The primary amine (-NH₂) serves as a strong nucleophile, participating in:

a. Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

RCOCl+C8H13NO2→RCONH-C8H12NO2+HCl

b. Schiff Base Formation

Condenses with aldehydes/ketones to generate imines:

RCHO+C8H13NO2→RCH=N-C8H12NO2+H2O

-

Catalyst : Acidic (e.g., acetic acid) or dehydrating agents.

c. Alkylation

Undergoes nucleophilic substitution with alkyl halides:

RX+C8H13NO2→RNH-C8H12NO2+HX

-

Limitations : Steric hindrance from the furan ring may reduce reactivity with bulky alkylating agents.

Electrophilic Aromatic Substitution (EAS) on the Furan Ring

The 5-methylfuran moiety undergoes EAS at the α-position (C3) due to electron-donating methoxy and methyl groups:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Nitro-5-methylfuran derivative | 55–60% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 3-Sulfo-5-methylfuran derivative | ~50% | |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃, RT | 3-Bromo/chloro-5-methylfuran derivative | 60–75% |

Oxidation Reactions

a. Amine Oxidation

The amine group oxidizes to nitro or nitroso derivatives under strong oxidizers (e.g., KMnO₄, H₂O₂):

C8H13NO2H2O2C8H11NO3

-

Side Reaction : Over-oxidation may lead to furan ring degradation.

b. Furan Ring Oxidation

The furan ring undergoes ring-opening oxidation with ozone or peracids to form diketones or maleic anhydride derivatives .

Functional Group Interconversion

a. Methoxy Group Demethylation

Treating with BBr₃ or HI cleaves the methoxy ether to a hydroxyl group:

CH3O-BBr3HO-

b. Reductive Amination

The primary amine reacts with ketones/aldehydes and NaBH₃CN to form secondary amines.

Comparative Reactivity Table

The table below summarizes key reactions and their efficiency relative to analogous compounds:

| Reaction Type | Substrate | Rate (Relative) | Major Product | Optimal Conditions |

|---|---|---|---|---|

| Acylation | Acetyl chloride | 1.0 | Acetamide derivative | Pyridine, 25°C, 2h |

| Nitration | HNO₃/H₂SO₄ | 0.8 | 3-Nitro-furan | 0°C, 1h |

| Reductive Amination | Benzaldehyde/NaBH₃CN | 0.7 | N-Benzyl derivative | MeOH, RT, 12h |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Antidepressant and Neuropharmacological Activity

Research has indicated that compounds with similar structures to 2-methoxy-1-(5-methylfuran-2-yl)ethan-1-amine exhibit significant activity at serotonin receptors, particularly the 5-HT1A receptor. Modifications of the methoxy group have been shown to enhance selectivity and potency against these receptors, suggesting potential applications in treating mood disorders .

Case Study:

A study explored various derivatives of amines similar to this compound, demonstrating that modifications could lead to improved selectivity for serotonin receptor subtypes. This indicates that such compounds could be further developed into therapeutic agents for depression and anxiety disorders.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Compounds with similar structural features have shown promise as topoisomerase II inhibitors, which are crucial in cancer treatment due to their role in DNA replication and repair mechanisms .

Case Study:

In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The introduction of methoxy groups has been linked to enhanced solubility and metabolic stability, which are desirable traits for anticancer drug candidates .

Building Block in Organic Synthesis

Due to its unique structure, this compound serves as a valuable intermediate in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and coupling reactions, making it useful in the synthesis of more complex molecules.

Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic substitution | Base-catalyzed | Various substituted amines |

| Coupling reactions | Palladium-catalyzed | Biaryl compounds |

| Reduction | LiAlH₄ or NaBH₄ | Alcohol derivatives |

Flavors and Fragrances

The compound's aromatic properties make it suitable for use in flavoring agents and fragrances. Its furan component contributes to sweet and nutty notes, which are desirable in food and cosmetic products.

Mecanismo De Acción

The mechanism of action of 2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(5-Methylfuran-2-yl)ethanamine

- 2-Methoxy-1-(5-methylfuran-2-yl)ethanol

- 5-Methylfurfural

Uniqueness

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine is unique due to the presence of both a methoxy group and an amine group attached to the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Actividad Biológica

2-Methoxy-1-(5-methylfuran-2-yl)ethan-1-amine is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and an amine group attached to a furan ring, which contributes to its unique reactivity and potential biological effects. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. Its mechanism may involve acting as an inhibitor or activator within various biochemical pathways. For instance, it has been suggested that the compound could modulate the activity of certain enzymes involved in metabolic processes .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives can inhibit the proliferation of cancer cell lines, including glioblastoma cells, with IC50 values in the micromolar range. The compound's structural features may enhance its ability to disrupt cellular processes critical for cancer cell survival .

Inhibition of Enzymatic Activity

The compound has been explored for its potential to inhibit specific enzymes linked to disease pathways. For instance, it may exhibit inhibitory effects on topoisomerase II (topoII), a target for many anticancer drugs. Compounds designed based on its structure have shown varying degrees of topoII inhibitory activity, indicating that modifications can significantly influence efficacy .

Research Findings

A summary of relevant studies is presented in the following table:

Case Studies

Case Study 1: Antitumor Activity

In a study focusing on the antitumor effects of related compounds, this compound was synthesized and tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound in developing new anticancer agents.

Case Study 2: Enzyme Inhibition

Another research effort investigated the inhibitory effects of derivatives on specific enzymes involved in cancer progression. The study found that certain modifications to the methoxy group enhanced inhibitory potency against topoII, highlighting the importance of structural optimization in drug design.

Propiedades

IUPAC Name |

2-methoxy-1-(5-methylfuran-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6-3-4-8(11-6)7(9)5-10-2/h3-4,7H,5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJIINVCPQVBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(COC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.